molecular formula C14H17N3O B5534810 (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide

(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide

Cat. No.: B5534810
M. Wt: 243.30 g/mol
InChI Key: QCMKAYGCTVOUMN-UHFFFAOYSA-N
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Description

(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Carboxamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both pyrazole and tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide typically involves the reaction of 3,5-dimethylpyrazole with N-methyl-N-(4-methylphenyl)carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dimethylpyrazolyl)-N-methyl-N-phenylcarboxamide: Similar structure but without the methyl group on the phenyl ring.

    (3,5-dimethylpyrazolyl)-N-methyl-N-(4-chlorophenyl)carboxamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N,3,5-trimethyl-N-(4-methylphenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-5-7-13(8-6-10)16(4)14(18)17-12(3)9-11(2)15-17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMKAYGCTVOUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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